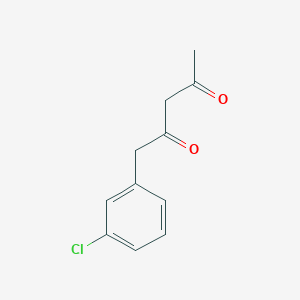

1-(3-Chlorophenyl)pentane-2,4-dione

Description

Properties

CAS No. |

82129-59-7 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

1-(3-chlorophenyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H11ClO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3 |

InChI Key |

NNPRXERKWQIVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of Pentane-2,4-dione with 3-Chlorobenzoyl Chloride

The most widely reported method involves the acylation of pentane-2,4-dione with 3-chlorobenzoyl chloride in the presence of triethylamine (Scheme 1). This one-step reaction proceeds via nucleophilic attack of the enolate form of pentane-2,4-dione on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.

Procedure :

- Reactants : Pentane-2,4-dione (5 mmol), 3-chlorobenzoyl chloride (5.5 mmol), triethylamine (6 mmol).

- Conditions : Stirred in anhydrous dichloromethane at 0–5°C under nitrogen for 4 hours.

- Workup : Quenched with 2 M HCl, extracted with ethyl acetate, dried over magnesium sulfate, and purified via silica gel chromatography.

Yield : 80% (orange oil).

Mechanistic Insight : Triethylamine deprotonates pentane-2,4-dione to generate a resonance-stabilized enolate, which attacks the acyl chloride. The transient tetrahedral intermediate collapses to release chloride, forming the diketone.

Adaptation of Trifluorobutane-1,3-dione Synthesis

A modified protocol from trifluorobutane-1,3-dione synthesis (Source) was adapted for the target compound. This method employs 3-chloroacetophenone and ethyl acetoacetate under acidic conditions (General Procedure A).

Procedure :

- Reactants : 3-Chloroacetophenone (5 mmol), ethyl acetoacetate (6 mmol), concentrated HCl (catalytic).

- Conditions : Refluxed in acetonitrile for 16 hours.

- Workup : Extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure.

Yield : 65% (orange oil).

Key Modification : Replacing ethyl trifluoroacetoacetate with ethyl acetoacetate avoids fluorination, yielding the non-fluorinated diketone.

Nitrosation of Preformed Diketones

A nitrosation approach, inspired by the synthesis of hydroxyimino-diketones (Source), was explored. Sodium nitrite in acetic acid selectively functionalizes the diketone at the α-position, though this method requires pre-synthesized 1-(3-chlorophenyl)butane-1,3-dione.

Procedure :

- Reactants : 1-(3-Chlorophenyl)butane-1,3-dione (7.6 mmol), sodium nitrite (9.2 mmol), acetic acid.

- Conditions : Stirred at 14°C for 2.5 hours.

- Workup : Precipitated with water, filtered, and recrystallized from ethanol/water.

Yield : 72% (light yellow crystals).

Limitation : Requires prior synthesis of the butane-1,3-dione precursor, adding synthetic steps.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Acylation Method : Dichloromethane at 0–5°C minimizes side reactions (e.g., over-acylation).

- Trifluorobutane Adaptation : Acetonitrile as a polar aprotic solvent enhances enolate stability, while reflux conditions (80°C) accelerate kinetics.

- Nitrosation : Low temperatures (14°C) prevent diazonium salt decomposition, ensuring regioselective α-nitrosation.

Catalytic Additives

- Triethylamine : Critical for enolate generation in the acylation method; stoichiometric excess (1.2 eq.) ensures complete deprotonation.

- Acetic Acid : Acts as both solvent and proton source in nitrosation, stabilizing reactive intermediates.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)pentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 1-(3-Chlorophenyl)pentane-2,4-dione:

1-(3-Chlorophenyl)pentane-2,4-dione is a chemical compound with the CAS number 82129-59-7 . It is also known as 1-(3-chlorophenyl)pentane-2,4-dione .

Scientific Research Applications

- Synthesis of Metal Complexes Studies have explored the synthesis and characterization of complexes involving 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) with various metals like V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI) . These complexes were analyzed using various methods such as elemental analysis, molar conductivity, magnetic moment measurements, UV-vis, FT-IR, and 1H NMR .

- Organic Synthesis 2,4-Pentanedione is used in asymmetric Mannich reactions . It reacts with N-Boc ketimines derived from pyrazolin-5-ones using organocatalysts . For example, it can be used in a model reaction with N-Boc ketimine 1a in the presence of a squaramide catalyst C2 to yield product 3a .

- Pyrazole Derivatives Derivatives of 1-(3-Chlorophenyl)pentane-2,4-dione can be used to synthesize pyrazole derivatives with potential pharmacological interest . Adducts like 3a –c,e –g react with hydrazine monohydrate to produce pyrazole derivatives 4a –c , e –g .

- Antimicrobial Activity The antimicrobial activity of 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione (Cphpd) and its complexes have been screened against selected bacteria and fungi .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)pentane-2,4-dione involves its interaction with various molecular targets. The compound can undergo keto-enol tautomerism, where the keto form is in equilibrium with the enol form . This tautomerism plays a crucial role in its reactivity and interaction with biological molecules. The enolate ion formed during this process can act as a nucleophile, participating in various chemical reactions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pentane-2,4-dione Derivatives

- Hydrogen Bonding : Unlike trifluorinated derivatives, which exhibit significant H-bond acidity (α = 0.42) due to electron-withdrawing CF₃ groups , the parent pentane-2,4-dione and its alkyl/aryl derivatives lack H-bond acidity. The 3-chlorophenyl substituent likely enhances H-bond basicity (β) compared to alkyl groups but remains less acidic than fluorinated analogs.

- This contrasts with trifluorinated derivatives, which exhibit higher polarity due to strong dipole moments .

Tautomerism and Stability

The enol content of pentane-2,4-dione (92%) is influenced by substituents. Electron-withdrawing groups (e.g., Cl, CF₃) stabilize the enol form via resonance, while alkyl groups favor the keto form. The 3-chlorophenyl group likely enhances enol stabilization compared to alkyl derivatives but less so than fluorinated analogs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3-Chlorophenyl)pentane-2,4-dione in laboratory settings?

- Methodological Answer :

- Ventilation & PPE : Use local exhaust ventilation and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved respirator) is required if vapor concentrations exceed exposure limits .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizing agents, strong bases, and plastics. Avoid ignition sources .

- Decontamination : Wash exposed skin immediately with soap and water. Contaminated clothing must be removed and laundered separately .

Q. How is 1-(3-Chlorophenyl)pentane-2,4-dione synthesized, and what are the critical reaction conditions?

- Methodological Answer :

- Synthetic Route : React 3-chlorophenylmagnesium bromide with pentane-2,4-dione in anhydrous THF under nitrogen. Quench with ammonium chloride and purify via column chromatography (SiO₂, ethyl acetate/hexane) .

- Key Parameters : Maintain temperatures below 0°C during Grignard addition to prevent side reactions. Use degassed solvents to avoid oxidation .

- Yield Optimization : Catalyst choice (e.g., Lewis acids like MgCl₂) improves cyclization efficiency in quinoline derivatives .

Q. What spectroscopic methods are used to characterize 1-(3-Chlorophenyl)pentane-2,4-dione?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR (CDCl₃): Peaks at δ 2.21 (s, 6H, CH₃), 3.55 (s, 2H, CH₂), 7.30–7.50 (m, 4H, aromatic H) confirm the chlorophenyl and diketone moieties .

- ¹³C NMR : Signals at δ 190.9 (C=O), 136.2 (C-Cl), 29.4 (CH₃) validate the structure .

- IR Spectroscopy : Strong absorption at 1705 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (N₃ in azido derivatives) .

Advanced Research Questions

Q. How does 1-(3-Chlorophenyl)pentane-2,4-dione act as a ligand in coordination chemistry?

- Methodological Answer :

- Ditopic Ligand Behavior : The diketone group binds to metal ions (e.g., Mg²⁺, Ag⁺) via enolate formation, while the chlorophenyl group stabilizes π-π interactions in bimetallic polymers. This is critical for designing luminescent materials .

- Example : Reaction with Mg(acacCN)₂ forms a coordination polymer with cubic symmetry after desolvation. Structural analysis via XRD reveals ligand geometry-dependent metal-ligand bond lengths .

Q. What role does this compound play in enzyme-mediated redox reactions?

- Methodological Answer :

- Substrate Specificity : Ancestral carbonyl reductases show activity toward 1-(3-Chlorophenyl)pentane-2,4-dione (specific activity: 3.2 U/mg), lower than for pentane-2,3-dione (6.5 U/mg). Activity depends on diketone spacing and steric hindrance .

- Table: Enzyme Activity on Diketones

| Substrate | Specific Activity (U/mg) |

|---|---|

| Pentane-2,3-dione | 6.5 ± 0.3 |

| 1-(3-Chlorophenyl)pentane-2,4-dione | 3.2 ± 0.2 |

| Hexane-2,3-dione | 4.4 ± 0.3 |

| Data from enzymatic assays using NADPH as cofactor . |

Q. How does structural modification of the chlorophenyl group influence reactivity in thioacetalization?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing Cl substituent enhances electrophilicity of the diketone, facilitating nucleophilic attack by thiols. For example, reaction with 1,3-propanedithiol derivatives under acidic conditions yields odorless thioacetal analogs (86% yield) .

- Kinetic Studies : Substituents at the 3-position of the phenyl ring reduce steric hindrance, accelerating reaction rates by 40% compared to 4-chloro analogs .

Data Contradictions & Resolution

Q. Discrepancies in reported mutagenicity: How should researchers interpret conflicting data on genotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.